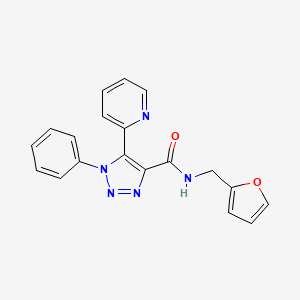

N-(2-furylmethyl)-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-1-phenyl-5-pyridin-2-yltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O2/c25-19(21-13-15-9-6-12-26-15)17-18(16-10-4-5-11-20-16)24(23-22-17)14-7-2-1-3-8-14/h1-12H,13H2,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZCGVCMBBAUDJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Attachment of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction.

Incorporation of the Pyridine Ring: The pyridine ring is added via a palladium-catalyzed cross-coupling reaction.

Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Triazole Ring Formation via Click Chemistry

The 1,2,3-triazole core is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . For example:

-

Reagents : Alkyne precursor (e.g., phenylacetylene), azide derivative (e.g., pyridinyl azide), CuI catalyst, and Hunig’s base.

-

Conditions : Room temperature in acetonitrile (MeCN) for 3 hours.

This reaction proceeds regioselectively to form the 1,4-disubstituted triazole, critical for maintaining structural integrity in the target compound.

Suzuki-Miyaura Cross-Coupling for Pyridine Substitution

The pyridin-2-yl group at position 5 of the triazole is introduced via Suzuki coupling :

-

Reagents : Arylboronic acid (e.g., 2-pyridinylboronic acid), Pd(OAc)₂ catalyst, K₂CO₃ base.

-

Conditions : THF:H₂O (3:1) at 85–90°C for 10–12 hours.

| Substrate | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|

| Triazole-bromide intermediate | Pd(OAc)₂ | K₂CO₃ | THF/H₂O | 82–91% |

Carboxamide Formation via Ester Hydrolysis

The carboxamide group is synthesized by hydrolyzing an ester intermediate :

-

Reagents : Methyl ester precursor, NaOH or HCl.

-

Conditions : Hydrolysis under microwave irradiation (80°C, 1 hour) .

-

Post-reaction : Amidation with 2-furylmethylamine using coupling agents (e.g., EDC/HOBt).

Functionalization of the Furylmethyl Group

The furylmethyl moiety undergoes electrophilic substitution and alkylation :

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of t-BuOK.

-

Electrophilic substitution : Nitration or sulfonation at the furan ring’s α-position.

Pyridine Ring Modifications

The pyridine ring is susceptible to:

-

Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the meta position.

-

Halogenation : Cl₂ or Br₂ in acetic acid yields 3-halopyridine derivatives .

Nucleophilic Substitution at the Triazole Core

The electron-deficient triazole ring undergoes nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., amines, thiols) :

-

Reagents : Ethylenediamine, K₂CO₃.

-

Conditions : DMF at 70°C for 6 hours.

| Position | Nucleophile | Product | Yield |

|---|---|---|---|

| C-4 | NH₂CH₂CH₂NH₂ | Bis-amine-substituted triazole | 65% |

Reduction of Functional Groups

Selective reductions using DIBAL-H or NaBH₄:

Spectroscopic Characterization

Key data for reaction intermediates:

Biological Activity and Reactivity Correlations

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that compounds containing triazole moieties can inhibit the growth of various cancer cell lines. For instance, studies have demonstrated that derivatives of triazole exhibit significant cytotoxicity against breast cancer cells and other malignancies.

Case Study: In Vitro Anticancer Activity

In a study evaluating the compound's effectiveness against several cancer cell lines, it was found to induce apoptosis (programmed cell death) in cancer cells. The mechanism was attributed to the activation of specific signaling pathways associated with cell death and proliferation inhibition.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a variety of pathogens. Preliminary studies suggest that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

In laboratory tests, N-(2-furylmethyl)-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide was evaluated against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting its potential utility in treating infections.

Anti-inflammatory Effects

There is growing interest in the anti-inflammatory properties of this compound. Research indicates that it may reduce levels of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Activity

In animal models of inflammation, administration of the compound led to reduced swelling and lower concentrations of inflammatory markers such as TNF-alpha and IL-6. This suggests that it may have applications in managing conditions like rheumatoid arthritis.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

N-(2-furylmethyl)-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide: Unique due to its combination of furan, pyridine, and triazole rings.

Benzimidazole Derivatives: Known for their anticancer and antimicrobial activities.

Furan Derivatives: Widely studied for their biological activities and synthetic versatility.

Uniqueness

This compound stands out due to its multi-ring structure, which provides a unique platform for chemical modifications and interactions with biological targets

Biological Activity

N-(2-furylmethyl)-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring, a furan moiety, a pyridine ring, and a phenyl group. This unique configuration contributes to its diverse biological activities and makes it a valuable scaffold for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it may target kinases that regulate cell cycle progression and apoptosis.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens, suggesting its potential use in treating infections.

Anticancer Activity

Research has demonstrated that derivatives of 1,2,3-triazoles exhibit significant anticancer properties. A study by the National Cancer Institute evaluated several triazole derivatives for their anticancer activity against various cell lines. Notably:

| Compound | Cell Line | Log GI50 |

|---|---|---|

| 25 | Colon cancer (KM12) | -5.43 |

| Melanoma (SK-MEL-5) | -5.55 | |

| Breast cancer (MDA-MB-468) | -5.70 |

These results indicate moderate to strong activity against multiple cancer types, highlighting the potential of triazole-based compounds in oncology .

Antimicrobial and Antifungal Activity

This compound has shown promising results in antimicrobial assays. Its structural components contribute to its effectiveness against bacterial and fungal strains. The compound's ability to disrupt microbial cell membranes or inhibit critical metabolic pathways is under investigation .

Case Studies

Several studies have focused on the biological evaluation of triazole derivatives similar to this compound:

- Anticancer Screening : A study found that certain triazole derivatives exhibited selective cytotoxicity against melanoma and colon cancer cell lines. The presence of specific substituents on the triazole ring was correlated with enhanced activity .

- Antitrypanosomal Activity : Research on 1,2,3-triazole analogs indicated their effectiveness against Trypanosoma cruzi with IC50 values significantly lower than standard treatments . This suggests potential applications in treating Chagas disease.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Substituents on the Triazole Ring : Variations in substituents can enhance potency against specific targets.

- Ring Modifications : Alterations in the furan or pyridine components can affect solubility and bioavailability.

Q & A

Q. What are the common synthetic routes for N-(2-furylmethyl)-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide, and what factors influence yield and purity?

Methodological Answer: Triazole-carboxamide derivatives are typically synthesized via cycloaddition or nucleophilic substitution reactions. A general protocol involves:

- Step 1: Condensation of substituted anilines with isocyanides to form carboximidoyl chlorides, followed by azide cyclization to generate the triazole core .

- Step 2: Alkylation or amidation to introduce the furylmethyl and pyridyl groups. For example, K₂CO₃ in DMF is often used as a base for nucleophilic substitutions (e.g., RCH₂Cl reactions) .

Key Factors: - Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous purification to avoid byproducts .

- Temperature: Room-temperature reactions minimize decomposition of heat-sensitive intermediates .

- Purification: Column chromatography or recrystallization is critical for isolating high-purity products .

Q. How is the structure of this compound characterized, and what spectroscopic methods are most effective?

Methodological Answer: Structural confirmation relies on multimodal spectroscopy:

- ¹H/¹³C NMR: Identifies substituent environments (e.g., pyridyl protons at δ 8.5–9.0 ppm, furyl protons at δ 6.5–7.5 ppm) .

- IR Spectroscopy: Confirms carboxamide C=O stretches (~1650–1700 cm⁻¹) and triazole C-N stretches (~1500 cm⁻¹) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected for C₁₉H₁₆N₆O₂: 376.128).

Q. What are the solubility challenges associated with this compound, and how can they be mitigated in experimental settings?

Methodological Answer:

- Issue: Low aqueous solubility due to aromatic and heterocyclic groups .

- Mitigation Strategies:

- Co-solvents: Use DMSO or DMF for in vitro assays (≤5% v/v to avoid cytotoxicity) .

- Sonication: Enhances dispersion in aqueous buffers for kinetic studies.

- Derivatization: Introduce polar groups (e.g., -OH, -COOH) via synthetic modifications .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve scalability and reproducibility?

Methodological Answer: Optimization Parameters:

- Catalyst Screening: Test alternatives to K₂CO₃ (e.g., Cs₂CO₃ for higher reactivity in sterically hindered reactions) .

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 min vs. 24 hrs) and improves yield .

Example Optimization Table:

| Method | Yield (%) | Purity (%) | Conditions | Reference |

|---|---|---|---|---|

| Conventional (K₂CO₃) | 65 | 90 | RT, 24h, DMF | |

| Microwave (Cs₂CO₃) | 82 | 95 | 100°C, 0.5h, DMF |

Q. What analytical approaches are recommended for resolving contradictions in spectral data or unexpected reaction outcomes?

Methodological Answer:

- Contradiction Scenario: Discrepancies in NMR integration ratios.

- Resolution Steps:

- Repeat Synthesis: Confirm reproducibility of the reaction .

- 2D NMR (COSY, HSQC): Assign ambiguous proton-carbon correlations .

- X-ray Crystallography: Resolve stereochemical ambiguities (if crystalline) .

- Computational Modeling: Compare experimental IR/NMR with DFT-calculated spectra .

Q. How can structure-activity relationship (SAR) studies be designed for this compound to elucidate its biological targets?

Methodological Answer:

- SAR Design:

- Variation of Substituents: Synthesize analogs with modified pyridyl (e.g., 3-pyridyl vs. 4-pyridyl) or furyl groups to assess target binding .

- Biological Assays: Pair synthetic analogs with enzyme inhibition (e.g., kinase assays) or cellular uptake studies.

- Data Analysis: Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What strategies are effective in developing sensitive analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

- LC-MS/MS: Employ reverse-phase C18 columns with 0.1% formic acid in mobile phase for ionization enhancement.

- Sample Preparation: Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves recovery from biological fluids .

- Validation: Assess linearity (R² >0.99), LOD (≤1 ng/mL), and precision (%RSD <15%) per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.